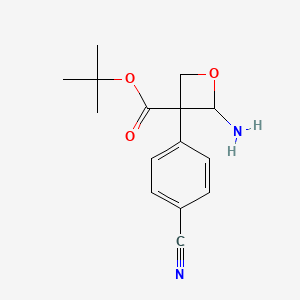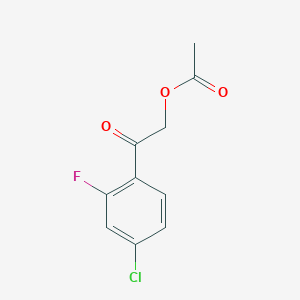
2-(4-Chloro-2-fluorophenyl)-2-oxoethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone is an organic compound that features both acetoxy and halogenated phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone typically involves the acetylation of 4-chloro-2-fluorophenylacetic acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-2-fluorobenzoic acid.
Reduction: Formation of 2-(hydroxy)-1-(4-chloro-2-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenyl compound, which may interact with enzymes or receptors in biological systems. The halogenated phenyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity.
類似化合物との比較
Similar Compounds
- 2-(Acetyloxy)-1-(4-chlorophenyl)ethanone
- 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone
- 2-(Acetyloxy)-1-(4-bromophenyl)ethanone
Uniqueness
2-(Acetyloxy)-1-(4-chloro-2-fluorophenyl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can significantly influence the compound’s reactivity, stability, and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can also affect the compound’s physicochemical properties, such as solubility and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C10H8ClFO3 |
|---|---|
分子量 |
230.62 g/mol |
IUPAC名 |
[2-(4-chloro-2-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8ClFO3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 |
InChIキー |
RSERAUNVHJISDG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


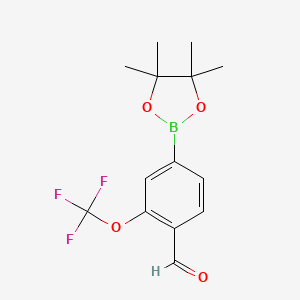
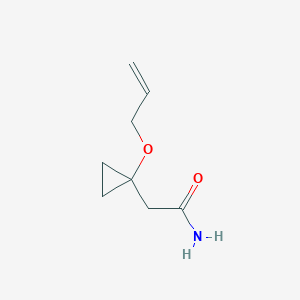
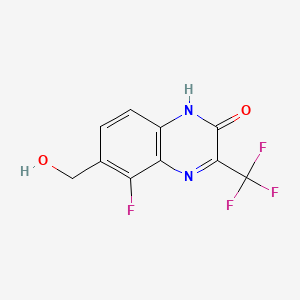
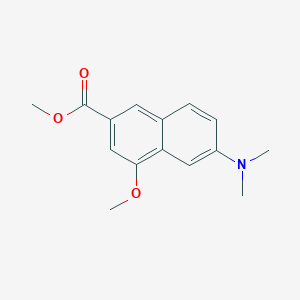
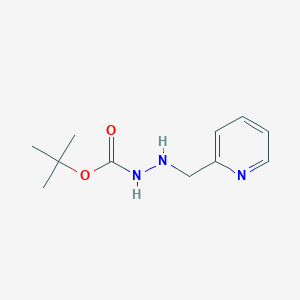
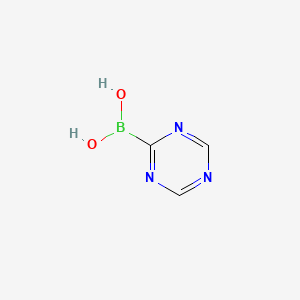
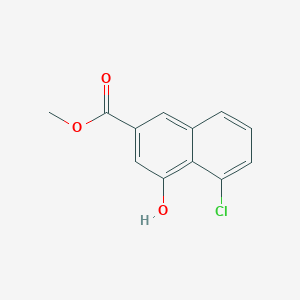
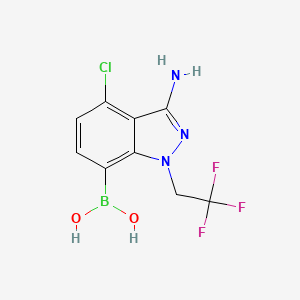
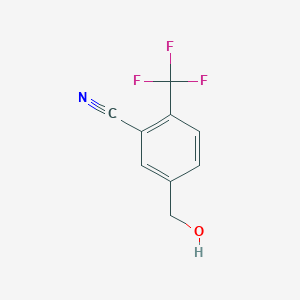
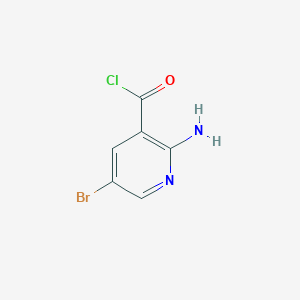
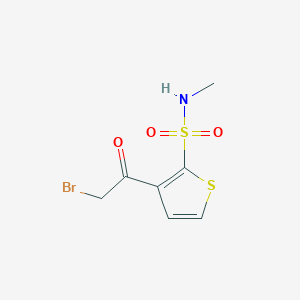

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
